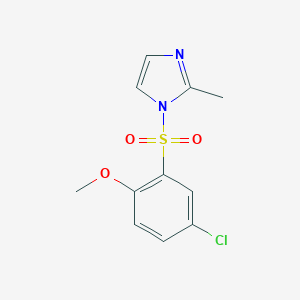

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various research fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Development of Antagonists for Receptors

The structure of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole suggests potential for the development of receptor antagonists. For example, similar structures have been studied for their ability to inhibit arginine vasopressin-induced Ca²⁺ increase in cells expressing V₁b receptors .

Organic Synthesis Reactions

The compound can participate in organic synthesis reactions, such as nucleophilic substitution or free radical reactions. Its benzylic position is particularly reactive, allowing for modifications that can lead to a wide range of organic products .

Mechanism of Action

Target of Action

It is known that similar compounds participate in reactions involving electron-rich iron (iii) porphyrin complexes .

Mode of Action

It is suggested that it may be involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

Biochemical Pathways

The compound is likely to affect the biochemical pathways involved in the protodeboronation of pinacol boronic esters . This process is crucial in organic synthesis, particularly in the formal anti-Markovnikov alkene hydromethylation .

Result of Action

The result of the compound’s action is the facilitation of the protodeboronation of pinacol boronic esters . This reaction is valuable in organic synthesis, particularly in the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other substances . .

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTNVEODDUHFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)

![6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B512743.png)

![[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B512751.png)

![1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512752.png)

![3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B512758.png)

![2'-Amino-4,4'-dimethoxy[1,1'-biphenyl]-2-ylamine](/img/structure/B512774.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)